Dexrabeprazole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dexrabeprazole has several scientific research applications. It is used in the development of enteric-coated tablets for the treatment of acid-related gastrointestinal diseases . The compound has been studied for its stability and pharmacokinetic properties in beagle dogs, showing superior stability and similar dissolution behavior compared to commercial rabeprazole products . This compound is also used in the formulation of dosage forms with proton pump inhibitors, addressing challenges related to stability and dose adjustment .

Mécanisme D'action

Target of Action

Dexrabeprazole, the R(+)-isomer of rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K± ATPase enzyme located at the secretory surface of the gastric parietal cell . This enzyme system is often referred to as the acid (proton) pump .

Mode of Action

This compound suppresses gastric acid secretion by specifically inhibiting the H+/K± ATPase enzyme . This effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, irrespective of the stimulus . After administration, this compound rapidly disappears from both the plasma and gastric mucosa .

Biochemical Pathways

As a proton pump inhibitor, this compound’s primary action is to block the final step of acid production in the stomach . This results in a decrease in gastric acidity, alleviating symptoms associated with hyperacidity conditions.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in beagle dogs . The oral bioavailability is about 52%, and peak plasma concentrations are reached about 3.5 hours after oral administration . This compound is extensively metabolized in the liver by cytochrome P450 isoenzymes . The metabolites are mainly excreted in the urine (90%) .

Result of Action

The action of this compound results in the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can alleviate symptoms and promote healing in conditions such as gastroesophageal reflux disease and gastrointestinal ulcers .

Action Environment

The stability and efficacy of this compound can be influenced by various environmental factors. For instance, the drug is formulated as an enteric-coated tablet to protect it from degradation in the acidic environment of the stomach . Additionally, the metabolism of this compound can be increased when combined with certain other drugs, such as Abatacept

Orientations Futures

Analyse Biochimique

Biochemical Properties

Dexrabeprazole plays a crucial role in biochemical reactions by specifically inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. This compound interacts with various biomolecules, including enzymes and proteins involved in acid secretion. The primary interaction is with the H+/K±ATPase enzyme, where this compound binds covalently, leading to enzyme inhibition .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the gastric mucosa. It influences cell function by reducing gastric acid secretion, which can impact cell signaling pathways related to acid production. This compound also affects gene expression by downregulating the expression of genes involved in acid secretion. Additionally, it influences cellular metabolism by altering the pH balance within the gastric environment .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active sulfenamide form in the acidic environment of the parietal cells. This active form binds covalently to the cysteine residues on the H+/K±ATPase enzyme, leading to irreversible inhibition of the enzyme. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. This compound’s binding interactions with the H+/K±ATPase enzyme are crucial for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under acidic conditions, which is essential for its activation in the stomach. It can degrade in neutral or basic conditions. Long-term studies have shown that this compound maintains its efficacy in reducing gastric acid secretion over extended periods. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound are effective in reducing gastric acid secretion, while higher doses do not significantly increase efficacy but may lead to adverse effects. Toxicity studies in animal models have indicated that high doses of this compound can cause adverse effects such as liver enzyme elevation and gastric mucosal damage .

Metabolic Pathways

This compound is metabolized primarily in the liver through the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4. The metabolic pathways involve oxidation and reduction reactions, leading to the formation of inactive metabolites. These metabolites are then excreted primarily through the urine. This compound’s metabolism can be influenced by genetic polymorphisms in the CYP2C19 enzyme, affecting its pharmacokinetics and therapeutic efficacy .

Transport and Distribution

This compound is absorbed in the small intestine and transported to the gastric parietal cells through the bloodstream. It has a high protein-binding capacity, with approximately 97% of the drug bound to plasma proteins. This compound is distributed primarily to the gastric mucosa, where it exerts its therapeutic effects. The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target site .

Subcellular Localization

This compound is localized primarily in the secretory canaliculi of the gastric parietal cells, where it interacts with the H+/K±ATPase enzyme. The subcellular localization is facilitated by the acidic environment of the canaliculi, which activates this compound to its active form. This localization is crucial for the drug’s inhibitory effects on acid secretion. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to its specific subcellular compartment .

Méthodes De Préparation

Le dexrabeprazole peut être synthétisé par une série de réactions chimiques. Une méthode implique la génération de thioéther de rabéprazole à partir de 2-mercapto benzimidazole et de chlorure de 2-chlorométhyl-3-méthyl-4-(3-méthoxy-propoxy) pyridine sous l'action d'un catalyseur de transfert de phase. Ceci est suivi d'une oxydation sous catalyse chirale pour produire du this compound, qui est ensuite salifié avec de l'hydroxyde de sodium pour obtenir du this compound sodique . Une autre méthode consiste à préparer la forme cristalline monohydratée de this compound sodique, qui présente une grande stabilité et une grande solubilité .

Analyse Des Réactions Chimiques

Le dexrabeprazole subit diverses réactions chimiques, notamment des réactions d'oxydation et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs de transfert de phase et les catalyseurs chiraux . Les principaux produits formés à partir de ces réactions sont le this compound et son sel sodique .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique. Il est utilisé dans le développement de comprimés enrobés entériques pour le traitement des maladies gastro-intestinales liées à l'acide . Le composé a été étudié pour sa stabilité et ses propriétés pharmacocinétiques chez le chien beagle, montrant une stabilité supérieure et un comportement de dissolution similaire par rapport aux produits de rabéprazole commerciaux . Le this compound est également utilisé dans la formulation de formes galéniques avec des inhibiteurs de la pompe à protons, répondant aux défis liés à la stabilité et à l'ajustement de la dose .

Mécanisme d'action

Il supprime la sécrétion d'acide gastrique en inhibant spécifiquement l'enzyme H+/K±ATPase à la surface sécrétoire de la cellule pariétale gastrique . Ce système enzymatique est considéré comme la pompe à acide (proton), et le this compound bloque la dernière étape de la production d'acide, conduisant à l'inhibition de la sécrétion d'acide basale et stimulée .

Comparaison Avec Des Composés Similaires

Le dexrabeprazole est similaire à d'autres inhibiteurs de la pompe à protons tels que l'oméprazole, le lansoprazole et le pantoprazole . il est unique en ce qu'il est l'isomère R(+) du rabéprazole, qui aurait été plus efficace et plus puissant que l'isomère S(-) . D'autres composés similaires comprennent le dexlansoprazole, qui est l'énantiomère R(+) du lansoprazole .

Propriétés

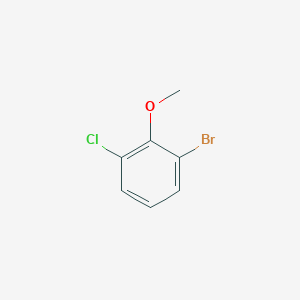

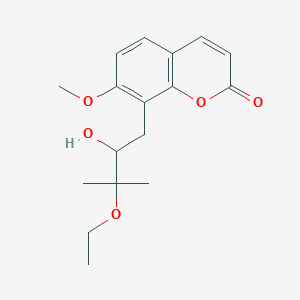

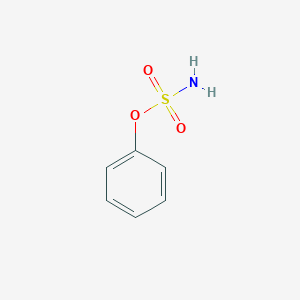

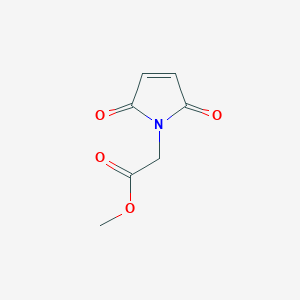

IUPAC Name |

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432680 | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177795-60-7 | |

| Record name | (+)-Rabeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177795-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)